![molecular formula C19H16FN3S B2738950 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861206-51-1](/img/structure/B2738950.png)
6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds including some pharmaceuticals . They have been identified as strategic compounds for optical applications due to several key characteristics .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves various methods. One approach involves the regio-controlled Sonogashira-type coupling of dibromopyrazolo pyrimidine with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The dipole moment changes in these compounds were calculated to be significant, indicating the presence of strong solvatofluorochromic effects .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines are diverse. For instance, the brominated aminopyrazole is more reactive than its counterparts due to the electronic nature of the respective substituents .Physical And Chemical Properties Analysis
Pyrazolopyrimidines have tunable photophysical properties . They exhibit good solid-state emission intensities, making them suitable for designing solid-state emitters .Scientific Research Applications
- Electron-donating groups (EDGs) at position 7 enhance absorption and emission behaviors, making them suitable for bioimaging and cellular studies .
- Their synthetic diversity allows for tailored structures, enhancing their utility in ion sensing and selective binding .
Fluorescent Probes and Imaging Agents
Solid-State Emitters
Photodynamic Therapy (PDT)
Ion Chelation and Sensing
Tropomyosin Receptor Kinase (TRK) Inhibitors
Mechanism of Action
Future Directions
The future directions in the research of pyrazolopyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-5,7-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3S/c1-12-16(10-14-5-3-6-15(20)9-14)13(2)23-19(22-12)17(11-21-23)18-7-4-8-24-18/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIMWOGDXVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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